molecular formula C8H10BrN3 B12965790 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B12965790
M. Wt: 228.09 g/mol
InChI Key: OTCDRZRXGWNSBV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound , derived from its bicyclic framework. The pyrido[2,3-b]pyrazine system consists of a pyridine ring fused to a pyrazine ring at the 2,3-positions. The numbering begins at the pyrazine nitrogen, with the bromine substituent at position 7 and the methyl group at position 4 on the tetrahydropyrido moiety.

The structural representation is best illustrated through its SMILES notation :

CN1C2=NC=C(Br)C=C2NCC1  

This notation highlights the methyl group (-CH₃) attached to the nitrogen at position 4, the bromine atom (-Br) at position 7, and the saturated tetrahydropyrido ring. A 2D structural depiction is provided below:

Figure 1: 2D structural representation of this compound.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 1211581-98-4 , uniquely identifying it in chemical databases. Additional identifiers include:

Identifier Type Value
MDL Number MFCD16992408
Synonymous Names This compound; Pyrido[2,3-b]pyrazine, 7-bromo-1,2,3,4-tetrahydro-4-methyl-
InChIKey Derived from InChI: InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3

Suppliers such as Bellen Chemistry Co., Ltd. and Shanghai Haohong Pharmaceutical Co., Ltd. list this compound under the aforementioned identifiers.

Molecular Formula and Weight Calculations

The molecular formula is C₈H₁₀BrN₃ , with a molecular weight of 228.09 g/mol . This is calculated as follows:

  • Carbon (C): 12.01 g/mol × 8 = 96.08 g/mol
  • Hydrogen (H): 1.008 g/mol × 10 = 10.08 g/mol
  • Bromine (Br): 79.904 g/mol × 1 = 79.904 g/mol
  • Nitrogen (N): 14.01 g/mol × 3 = 42.03 g/mol

Total : 96.08 + 10.08 + 79.904 + 42.03 = 228.094 g/mol .

Isomeric Considerations and Stereochemical Features

The compound exhibits structural isomerism based on substituent positioning. For instance, shifting the methyl group to position 6 yields 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1227075-76-4), a distinct structural isomer.

Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. The tetrahydropyrido ring adopts a chair-like conformation , minimizing steric strain between the methyl group and adjacent hydrogen atoms. The planar aromatic pyrazine ring ensures rigidity, while the saturated pyrido moiety allows limited rotational freedom.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3

InChI Key

OTCDRZRXGWNSBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydropyrido[2,3-b]pyrazine Core

The core structure is generally synthesized via condensation reactions involving appropriate diamines and keto compounds or via cyclization of substituted precursors.

  • A common method involves the reaction of 4-methyl-substituted precursors with hydrazine derivatives or diamines under reflux in ethanol or other suitable solvents, often in the presence of acid catalysts such as acetic acid to promote cyclization.

  • Reaction conditions typically include refluxing for several hours (e.g., 12–24 h) under an inert or air atmosphere to ensure complete conversion.

Bromination at the 7-Position

Selective bromination is achieved by treating the tetrahydropyrido[2,3-b]pyrazine intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • The bromination is usually carried out in solvents like acetonitrile, dichloromethane, or ethanol at low to moderate temperatures (0–25 °C) to avoid over-bromination or side reactions.

  • The reaction time varies from 1 to 6 hours depending on the reagent and conditions.

  • The regioselectivity for the 7-position is influenced by the electronic and steric effects of the methyl substituent at the 4-position, directing bromination to the desired site.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques (e.g., silica gel column chromatography).

  • Characterization is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%)
1 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine precursor + hydrazine derivative, reflux in ethanol with acetic acid catalyst, 18 h Formation of tetrahydropyrido[2,3-b]pyrazine core 75–85
2 Bromination with N-bromosuccinimide (NBS) in acetonitrile, 0–25 °C, 3 h Selective bromination at 7-position 70–80
3 Purification by recrystallization Pure this compound

Research Findings and Optimization Notes

  • Solvent Effects: Ethanol and acetonitrile are preferred solvents for core formation and bromination, respectively, due to their polarity and ability to dissolve reactants effectively.

  • Catalyst Role: Acetic acid catalyzes the cyclization step, improving yield and reaction rate.

  • Temperature Control: Maintaining low temperature during bromination prevents polybromination and degradation.

  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction time.

  • Alternative Methods: Some studies explore palladium-catalyzed coupling reactions for constructing related heterocycles, but for this compound, direct bromination remains the most efficient.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Core synthesis solvent Ethanol Reflux conditions, acid catalysis
Core synthesis time 12–24 hours Under air or inert atmosphere
Bromination reagent N-bromosuccinimide (NBS) Alternative: elemental bromine
Bromination solvent Acetonitrile, dichloromethane Low temperature (0–25 °C)
Bromination time 1–6 hours Controlled to avoid over-bromination
Purification method Recrystallization, chromatography Ensures high purity
Yield (overall) 65–80% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine, including 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can act as inhibitors of anaplastic lymphoma kinase (ALK), which is implicated in various cancers, including non-small cell lung cancer .

1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that pyrido-pyrazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways. This makes them candidates for developing new anti-inflammatory drugs .

1.3 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

Agricultural Biotechnology Applications

2.1 Plant Growth Regulation
In agricultural biotechnology, this compound has been explored as a plant growth regulator. Research indicates that synthetic low molecular weight heterocyclic compounds can serve as effective substitutes for traditional phytohormones like auxins and cytokinins. For instance, studies reported enhancements in vegetative growth and photosynthetic efficiency in maize when treated with these compounds .

2.2 Enhancing Crop Yield
The application of this compound in crop management has shown promising results in improving yield and quality. In controlled experiments, the application of pyrido-pyrazine derivatives led to increased chlorophyll content and enhanced growth rates in crops such as maize and pea seedlings .

Data Tables and Case Studies

Application Area Findings References
Anticancer ActivityInhibition of tumor growth; ALK inhibitors ,
Anti-inflammatory EffectsModulation of inflammatory cytokines ,
Antimicrobial ActivityInhibition of resistant bacterial strains
Plant Growth RegulationEnhanced vegetative growth and photosynthesis in maize
Crop Yield ImprovementIncreased chlorophyll content and growth rates in treated crops

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, leading to increased potency.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrido[2,3-b]pyrazine Derivatives

Compound Name Substituents Molecular Formula Key Structural Differences
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 7-Br, 4-CH₃, saturated ring C₇H₈BrN₃ Partially hydrogenated ring; methyl group
8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine (3a) 8-Br, 2,3-Ph C₂₀H₁₃BrN₂ Non-hydrogenated; phenyl substituents
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) 7-Br, 6-I, 2,3-Ph C₂₀H₁₂BrIN₂ Dual halogenation; steric hindrance
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 7-Br, 4-CH₃, oxazine ring C₈H₉BrN₂O Oxazine ring vs. pyrazine core

Key Observations :

  • The 4-methyl group in the target compound stabilizes the partially saturated ring, enhancing solubility compared to fully aromatic analogs like 3a .
  • Dual halogenation (e.g., 4b) reduces synthetic yields (5%) due to steric and electronic challenges .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Type Catalyst System Yield Notes
This compound Suzuki Coupling Pd(PPh₃)₄, boronic acids ~70%* Methyl group may slow transmetallation
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) Suzuki Coupling Pd(PPh₃)₄, 2-thienylboronic acid 75% Higher iodine reactivity vs. bromine
5-Iodo-2,3-diphenylquinoxaline (1b) Buchwald-Hartwig Pd₂(dba)₃, Xantphos 92% Electron-deficient cores favor coupling

Key Observations :

  • Bromine at position 7 in the target compound exhibits moderate reactivity in Suzuki couplings, whereas iodinated analogs (e.g., 2b-I) achieve higher yields .
  • Competitive debromination occurs in bromo-iodo substrates (e.g., 3b), limiting utility in sequential functionalization .

Stability and Degradation

  • The target compound’s 4-methyl group mitigates degradation observed in non-methylated analogs like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (4a), which degrades during iodination attempts .
  • Fully aromatic derivatives (e.g., 3a) show greater thermal stability but lower solubility in polar solvents .

Biological Activity

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10BrN3
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1227075-63-9

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds within the pyrido[2,3-b]pyrazine class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have shown that derivatives of this compound can inhibit various bacterial strains effectively. A related study reported MIC values of 0.39 µg/mL against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Compounds similar to this structure have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer). For example:
    • A derivative showed an IC50 of 10.74 µM against BEL-7402 cells and exhibited no toxicity to normal human endothelial cells at concentrations greater than 40 µM .

The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as DNA gyrase and other enzymes involved in cell proliferation:

  • Inhibition of DNA gyrase has been linked to antibacterial activity in several studies .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialBacillus subtilis0.39 µg/mL
AntibacterialStaphylococcus aureus0.78 µg/mL
AnticancerMCF-7 (breast cancer)10.4 µM
AnticancerBEL-7402 (liver cancer)10.74 µM

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antibacterial properties of related pyrazine derivatives found that certain substitutions significantly enhanced activity against resistant strains of bacteria .
  • Anticancer Research : Another investigation into chalcone-pyrazine hybrids revealed that modifications to the pyrazine structure could lead to improved cytotoxicity against various cancer cell lines while maintaining selectivity for cancerous cells over normal cells .

Q & A

Q. What advanced NMR techniques elucidate dynamic molecular behavior?

  • Methods :
  • NOESY : Detect spatial proximity between the bromine substituent and methyl group .
  • Variable-Temperature NMR : Study conformational changes (e.g., ring puckering) between 25°C and –40°C .

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